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molecular formula C17H14N2O3 B8549763 2-Phthalimido-5-acetamidotoluene

2-Phthalimido-5-acetamidotoluene

Cat. No. B8549763
M. Wt: 294.30 g/mol
InChI Key: ZYPONGJGZXGEKW-UHFFFAOYSA-N
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Patent
US04533739

Procedure details

The product aniline of Example 31 was acetylated at room temperature using 8.2 ml (86.6 mmole) of acetic anhydride in 100 ml of pyridine. After one day the mixture was concentrated in vacuo to a syrup which afforded a solid upon trituration with water. The solid was collected, washed with water, and dried under vacuum at 40°, giving 4.8 g (16.3 mmole) of 2-phthalimido-5-acetamidotoluene. The intermediate compound was heated at reflux in 100 ml of ethanol containing 3.2 ml (65.2 mmole) of hydrazine hydrate. After 45 minutes the mixture was filtered and the filtrate was concentrated to dryness. The crude amine was used in subsequent reactions without further purification.
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[N:10]1[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20])[NH2:6].[C:21](OC(=O)C)(=[O:23])[CH3:22]>N1C=CC=CC=1>[C:11]1(=[O:20])[N:10]([C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:21](=[O:23])[CH3:22])=[CH:4][C:3]=2[CH3:2])[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]12 |f:0.1|

Inputs

Step One
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC=1C=C(N)C=CC1N1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was acetylated at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
After one day the mixture was concentrated in vacuo to a syrup which
Duration
1 d
CUSTOM
Type
CUSTOM
Details
afforded a solid upon trituration with water
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40°

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1C1=C(C=C(C=C1)NC(C)=O)C)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.3 mmol
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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